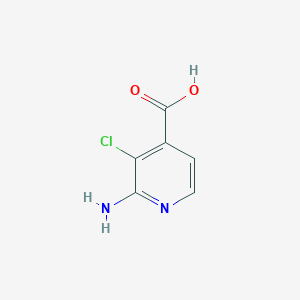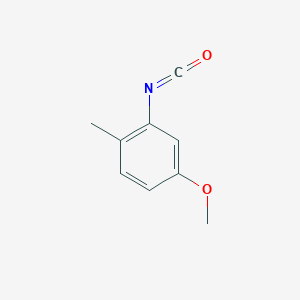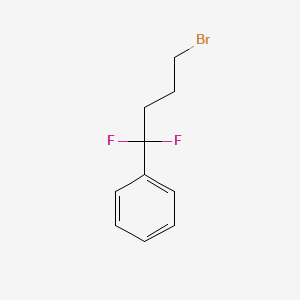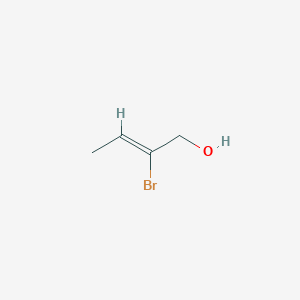![molecular formula C7H18ClN3O2S B13513009 N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an aminosulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1r,4r)-4-(aminomethyl)cyclohexylamine.
Sulfonamide Formation: The aminomethyl group is reacted with a sulfonyl chloride derivative to form the aminosulfonamide.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid derivatives.
Substitution: The aminosulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Sulfonic acids and related compounds.
Substitution Products: Various substituted amines, thiols, and alcohols.
科学研究应用
N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison:
- Structural Differences: While similar in having a cyclohexyl ring and aminomethyl group, the presence of different functional groups (e.g., sulfonamide vs. carbonitrile or carboxylic acid) distinguishes these compounds.
- Unique Properties: N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride’s unique aminosulfonamide moiety imparts distinct chemical reactivity and biological activity, making it suitable for specific applications not covered by its analogs.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H18ClN3O2S |
|---|---|
分子量 |
243.76 g/mol |
IUPAC 名称 |
1-(aminomethyl)-4-(sulfamoylamino)cyclohexane;hydrochloride |
InChI |
InChI=1S/C7H17N3O2S.ClH/c8-5-6-1-3-7(4-2-6)10-13(9,11)12;/h6-7,10H,1-5,8H2,(H2,9,11,12);1H |
InChI 键 |
UMTOYTQDRSVNMW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CN)NS(=O)(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)

![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)

![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)


